Cas no 2228871-24-5 (3-(5-bromo-3-methylfuran-2-yl)oxypiperidine)

3-(5-Bromo-3-methylfuran-2-yl)oxypiperidine is a heterocyclic compound featuring a furan ring substituted with a bromo and methyl group, linked to a piperidine moiety via an ether bridge. This structure imparts versatility in synthetic applications, particularly in medicinal chemistry and agrochemical research. The bromine substituent enhances reactivity for further functionalization, while the methyl group contributes to steric and electronic modulation. The piperidine ring offers a stable scaffold for bioactive molecule design. Its balanced lipophilicity and moderate polarity make it suitable for intermediate synthesis in drug discovery. The compound’s well-defined reactivity profile facilitates its use in cross-coupling reactions and as a building block for complex molecular architectures.
3-(5-bromo-3-methylfuran-2-yl)oxypiperidine structure
2228871-24-5 structure
Product Name:3-(5-bromo-3-methylfuran-2-yl)oxypiperidine
CAS No:2228871-24-5
MF:C10H14BrNO2
MW:260.127662181854
CID:5894392
PubChem ID:165807508
Update Time:2025-05-19

3-(5-bromo-3-methylfuran-2-yl)oxypiperidine Chemical and Physical Properties

Names and Identifiers

    • 3-(5-bromo-3-methylfuran-2-yl)oxypiperidine
    • EN300-1905331
    • 2228871-24-5
    • 3-[(5-bromo-3-methylfuran-2-yl)oxy]piperidine
    • Inchi: 1S/C10H14BrNO2/c1-7-5-9(11)14-10(7)13-8-3-2-4-12-6-8/h5,8,12H,2-4,6H2,1H3
    • InChI Key: FVVLQJWZSNIMOO-UHFFFAOYSA-N
    • SMILES: BrC1=CC(C)=C(O1)OC1CNCCC1

Computed Properties

  • Exact Mass: 259.02079g/mol
  • Monoisotopic Mass: 259.02079g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 191
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 34.4Ų

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Additional information on 3-(5-bromo-3-methylfuran-2-yl)oxypiperidine

Introduction to 3-(5-bromo-3-methylfuran-2-yl)oxypiperidine (CAS No. 2228871-24-5)

3-(5-bromo-3-methylfuran-2-yl)oxypiperidine, identified by the Chemical Abstracts Service Number (CAS No.) 2228871-24-5, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic amine derivative has garnered attention due to its structural complexity and potential biological activities, making it a valuable scaffold for drug discovery and development.

The molecular structure of 3-(5-bromo-3-methylfuran-2-yl)oxypiperidine consists of a piperidine ring linked to a 5-bromo-3-methylfuran moiety. The presence of both bromine and methyl substituents on the furan ring enhances its reactivity, allowing for further functionalization and modification. This structural feature makes it an attractive candidate for exploring new pharmacophores in medicinal chemistry.

In recent years, there has been a growing interest in developing novel therapeutic agents that target neurological and inflammatory disorders. The piperidine scaffold is particularly relevant in this context, as it is a common structural motif found in many bioactive molecules, including antipsychotics, antidepressants, and anticonvulsants. The introduction of an oxygen atom into the piperidine ring, as seen in 3-(5-bromo-3-methylfuran-2-yl)oxypiperidine, can modulate its pharmacokinetic properties and enhance binding affinity to specific biological targets.

One of the most compelling aspects of 3-(5-bromo-3-methylfuran-2-yl)oxypiperidine is its potential role in modulating neurotransmitter systems. Preclinical studies have suggested that compounds with similar structural features may interact with serotonin and dopamine receptors, which are implicated in various neurological disorders. The bromine substituent on the furan ring can serve as a handle for further derivatization, enabling the synthesis of analogs with tailored biological activities.

The synthesis of 3-(5-bromo-3-methylfuran-2-yl)oxypiperidine typically involves multi-step organic reactions, starting from commercially available precursors such as 5-bromo-3-methylfuran and 2-pyridone derivatives. Advanced synthetic methodologies, including transition metal-catalyzed cross-coupling reactions, have been employed to construct the desired piperidine-furan linkage efficiently. These synthetic approaches highlight the compound's synthetic accessibility and its suitability for large-scale production.

Recent advancements in computational chemistry have further enhanced the understanding of 3-(5-bromo-3-methylfuran-2-yl)oxypiperidine's pharmacological profile. Molecular docking studies have been conducted to predict its binding interactions with various protein targets, including enzymes and receptors relevant to drug discovery. These virtual screening techniques have identified potential lead compounds that could be optimized for therapeutic efficacy.

The compound's versatility also extends to its application in material science and agrochemical research. The unique combination of functional groups in 3-(5-bromo-3-methylfuran-2-yl)oxypiperidine makes it a promising candidate for developing novel polymers and specialty chemicals. Its ability to undergo selective modifications allows for the creation of advanced materials with tailored properties.

In conclusion, 3-(5-bromo-3-methylfuran-2-yl)oxypiperidine (CAS No. 2228871-24-5) represents a fascinating compound with diverse applications in pharmaceuticals, materials science, and agrochemicals. Its structural features, synthetic accessibility, and potential biological activities make it a valuable asset for researchers seeking to develop innovative solutions to complex scientific challenges.

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